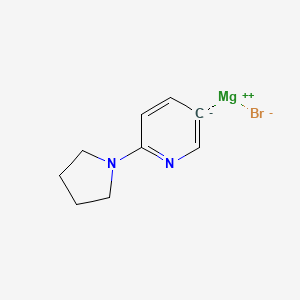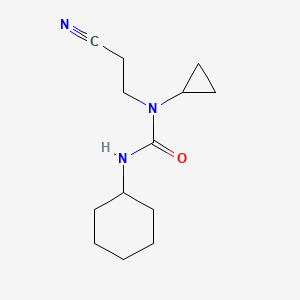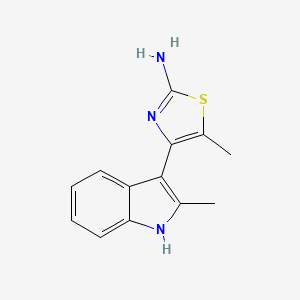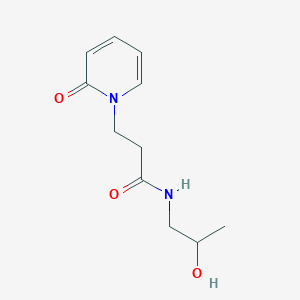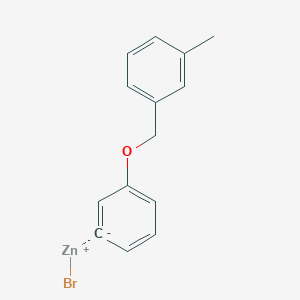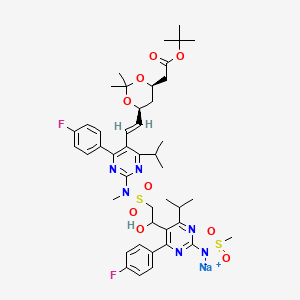
3-(4-Fluorophenyl)-2-propenylzinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-2-propenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 3-(4-fluorophenyl)-2-propenyl group and an iodide ion. This compound is of interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-fluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-fluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Fluorophenyl)-2-propenyl bromide+Zn→3-(4-Fluorophenyl)-2-propenylzinc bromide
This intermediate can then be treated with iodine to form the desired this compound:
3-(4-Fluorophenyl)-2-propenylzinc bromide+I2→3-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-2-propenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Undergoing reduction to form alkanes or other reduced products.
Substitution: Participating in nucleophilic substitution reactions to replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or diaryl compounds.
科学研究应用
3-(4-Fluorophenyl)-2-propenylzinc iodide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical transformations.
作用机制
The mechanism by which 3-(4-fluorophenyl)-2-propenylzinc iodide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the specific reaction conditions.
相似化合物的比较
Similar Compounds
- 3-(4-Fluorophenyl)-2-propenylzinc bromide
- 3-(4-Fluorophenyl)-2-propenylzinc chloride
- 3-(4-Fluorophenyl)-2-propenylmagnesium bromide
Uniqueness
3-(4-Fluorophenyl)-2-propenylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction kinetics and selectivity. Compared to its bromide and chloride counterparts, the iodide variant may offer different reactivity profiles and advantages in certain synthetic applications.
属性
分子式 |
C9H8FIZn |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
1-fluoro-4-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H8F.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1 |
InChI 键 |
VCDNOIIKAMCVNC-UHFFFAOYSA-M |
规范 SMILES |
C=[C-]CC1=CC=C(C=C1)F.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



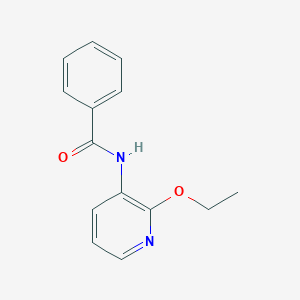
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

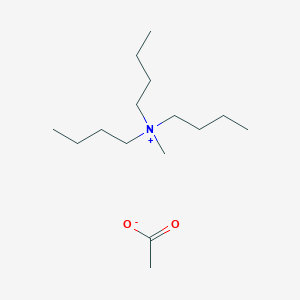
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)

